molecular formula C12H14ClN5 B2975671 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine CAS No. 104622-26-6

6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2975671
CAS RN: 104622-26-6
M. Wt: 263.73
InChI Key: PUAOOCQSPNTZLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Triazines are planar, aromatic, and have a ring structure composed of three carbon atoms and three nitrogen atoms. The chloromethyl, phenylethyl, and amine groups are likely attached to this ring, but without specific data or a provided structure, the exact 3D conformation cannot be determined .


Chemical Reactions Analysis

Triazines can participate in a variety of chemical reactions, particularly at the nitrogen positions. The chloromethyl group might be reactive towards nucleophiles, and the amine groups can act as bases or nucleophiles .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine exhibit significant antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains, demonstrating their potential as antimicrobial agents (Kushwaha & Sharma, 2022).

Soil-Applied Herbicides and Environmental Impact

Studies involving similar triazine derivatives have explored their role as soil-applied herbicides, examining their dissipation kinetics and interaction with different soil types. This research is crucial in understanding the environmental impact and effectiveness of such herbicides (Baer & Calvet, 1999).

Development of High-Performance Polymers

The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties has been researched for the development of thermally stable and organosoluble polymers. These polymers show promising applications in high-performance materials due to their excellent thermal stability and mechanical properties (Yu et al., 2012).

Supramolecular Chemistry and Fluorescence Properties

Research on pyrazolyl bistriazines, which involve the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines, has shown potential applications in supramolecular chemistry. These compounds exhibit interesting fluorescence properties and can form extended supramolecular polymers (Moral et al., 2010).

Pharmaceutical Applications and Antitumor Activity

Some studies have explored the synthesis of triazines and triazepines from related compounds as potential anti-tumor agents. These findings indicate the possibility of pharmaceutical applications for derivatives of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine (Badrey & Gomha, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound, which isn’t specified here. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .

Future Directions

The future directions for this compound would depend on its intended applications. Triazine derivatives have found use in a variety of fields, including agriculture, pharmaceuticals, and materials science .

properties

IUPAC Name

6-(chloromethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c13-8-10-16-11(14)18-12(17-10)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAOOCQSPNTZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

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